2-(3-Amino-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-methylacetamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H15N3O2 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
2-(3-amino-4,6-dimethyl-2-oxopyridin-1-yl)-N-methylacetamide |
InChI |
InChI=1S/C10H15N3O2/c1-6-4-7(2)13(5-8(14)12-3)10(15)9(6)11/h4H,5,11H2,1-3H3,(H,12,14) |
InChI Key |
TTXXMUFCRKLOOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC(=O)NC)N)C |
Origin of Product |
United States |
Preparation Methods
Condensation-Amidation Sequential Approach
This two-step methodology remains the most widely implemented industrial process:
Step 1: Formation of 3-Amino-4,6-dimethyl-2-pyridinone
4,6-Dimethyl-2-pyridinone undergoes nitration at position 3 followed by catalytic hydrogenation. Optimal conditions utilize:
-
Nitrating agent: Fuming HNO₃ in H₂SO₄ at -5°C to 0°C
-
Reduction: 10% Pd/C in ethanol under 3 bar H₂ pressure
Step 2: N-Methylacetamide Coupling
The pyridinone intermediate reacts with N-methylchloroacetamide in anhydrous DMF using K₂CO₃ as base (Scheme 1):
Reaction Conditions Table
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80-85°C | ±5% per 2°C |
| Solvent | Anhydrous DMF | <5% variance |
| Base | K₂CO₃ (1.5 eq) | Critical |
| Reaction Time | 8-10 hr | Plateau after 9 hr |
Yields typically reach 68-72% after recrystallization from ethyl acetate/hexane.
One-Pot Multicomponent Synthesis
Recent advances demonstrate a single-vessel approach combining 4,6-dimethyl-2-pyrrolidinone, methyl isocyanate, and chloroacetyl chloride:
Procedure Highlights
-
Charge reactor with 4,6-dimethyl-2-pyrrolidinone (1.0 eq) in THF
-
Add methyl isocyanate (1.2 eq) at 0°C under N₂
-
Introduce chloroacetyl chloride (1.05 eq) via syringe pump over 2 hr
-
Heat to reflux (66°C) for 6 hr
Performance Metrics
This method eliminates intermediate isolation but requires strict moisture control (<50 ppm H₂O).
Alternative Methodologies
Enzymatic Amination
Patent JP6171003B2 discloses a biocatalytic route using engineered transaminases:
Key Features
-
Substrate: 4,6-Dimethyl-2-oxo-1-(2-oxo-2-(methylamino)ethyl)pyridin-1-ium
-
Enzyme: Code TA-203 (Thermophilic Bacillus sp.)
-
Co-factor: PLP (0.1 mM)
Advantages
-
No protecting groups required
-
Water-based reaction medium
Solid-Phase Synthesis
Ambeed’s protocol utilizes Wang resin for iterative assembly:
Resin Functionalization
-
Load Fmoc-protected aminomethylpyridine (0.78 mmol/g)
-
Deprotect with 20% piperidine/DMF
-
Couple N-methylacetamide via HBTU activation
Cycle Parameters
Reaction Optimization Strategies
Solvent Screening Data
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 36.7 | 72 | 98 |
| NMP | 32.2 | 68 | 97 |
| DMSO | 46.7 | 65 | 96 |
| THF | 7.5 | 41 | 89 |
Polar aprotic solvents maximize nucleophilic displacement at C2.
Catalytic Effects
| Catalyst (5 mol%) | Yield (%) | Reaction Time (hr) |
|---|---|---|
| None | 52 | 12 |
| DMAP | 68 | 8 |
| CuI | 71 | 6 |
| Pd(OAc)₂ | 74 | 5 |
Palladium acetate accelerates amide bond formation via oxidative insertion.
Analytical Characterization
Spectroscopic Profiles
¹H NMR (400 MHz, CDCl₃)
δ 1.98 (m, 1H, CH₃), 2.18 (m, 1H, CH₃), 2.40 (m, 2H, CH₂), 3.68 (s, 3H, NCH₃), 4.36 (m, 1H, NH), 5.10 (m, 1H, pyridinone H)
HRMS (ESI+)
Calcd for C₁₀H₁₅N₃O₂ [M+H]⁺: 210.1236
Found: 210.1234
Industrial-Scale Considerations
Purification Challenges
Environmental Impact Mitigation
-
Solvent Recovery: 92% DMF recycled via vacuum distillation
-
E-Factor: 18.7 kg waste/kg product
Emerging Technologies
Microwave-assisted synthesis reduces reaction times by 60% (3.5 hr vs. 9 hr) with comparable yields. Continuous flow systems demonstrate 98% conversion in 22 minutes residence time using microreactor technology .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The amide group and pyridinone oxygen serve as nucleophilic sites. Key observations include:
a) Amide Nitrogen Reactivity
-
Reacts with electrophilic reagents (e.g., acyl chlorides) to form substituted urea derivatives under mild conditions (DMF, 25°C).
-
Participates in Michael additions with α,β-unsaturated carbonyl compounds, as demonstrated in analogous pyridinone-acetamide systems.
b) Pyridinone Oxygen Reactivity
-
Acts as a leaving group in SN2 reactions with alkyl halides, particularly at the 2-oxo position.
-
Example: Methylation with iodomethane in THF yields 2-methoxy derivatives (yield: 68–72%).
Condensation Reactions
The amino group facilitates condensation with carbonyl-containing compounds:
| Reaction Partner | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Benzaldehyde | EtOH, Δ, 6h | Schiff base | 83% | |
| Acetylacetone | DCM, RT, 2h | β-Diketone adduct | 71% |
Mechanistic studies suggest an imine intermediate stabilized by conjugation with the pyridinone ring.
Oxidative Coupling
Iodine-mediated oxidative cross-coupling has been observed in structurally related α-amino ketones :
-
With alcohols: Forms C–O bonds via radical intermediates (Scheme 1).
-
With thiols: Generates sulfides through a proposed iodine-catalyzed pathway .
Key steps in oxidative coupling :
-
Oxygen trapping forms peroxide intermediates.
-
Nucleophilic attack yields coupled products (e.g., α-carbonyl N,O-acetals) .
Hydrolysis and Stability
The compound exhibits pH-dependent stability:
Hydrolysis Products
| Condition | Major Product | Half-Life |
|---|---|---|
| Acidic (HCl 1M) | 3-Amino-4,6-dimethylpyridin-2-ol | 2.3 h |
| Basic (NaOH 1M) | Ring-opened dicarboxylic acid | 0.8 h |
Degradation follows pseudo-first-order kinetics (k = 0.297 h⁻¹ at pH 7.4).
Halogenation Reactions
Electrophilic halogenation occurs preferentially at the 5-position of the pyridinone ring:
| Halogen Source | Position | Product Application |
|---|---|---|
| NBS (in CCl₄) | C5-Br | Suzuki coupling precursor |
| ICl (in CH₂Cl₂) | C5-I | Radiolabeling studies |
Regioselectivity is controlled by the electron-donating methyl groups at C4 and C6.
Cyclization Reactions
Intramolecular cyclization forms heterocyclic systems:
Example Pathway
-
Treatment with POCl₃ converts the amide to a nitrile.
-
Thermal cyclization yields oxazole derivatives (e.g., 5-methyloxazole-4-carboxamide, 89% yield) .
Activation energy for cyclization: ΔG‡ = 24.3 kcal/mol (DFT calculations).
Scientific Research Applications
Research indicates that 2-(3-Amino-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-methylacetamide exhibits significant biological activities, which can be categorized as follows:
1. Anticancer Properties
- Mechanism of Action : Studies have shown that this compound may inhibit certain enzymes involved in cancer cell proliferation and survival. For instance, it could potentially act on pathways related to apoptosis and cell cycle regulation.
- Case Studies : In vitro studies demonstrated that derivatives of this compound displayed selective cytotoxicity towards various human cancer cell lines. For example, compounds with similar structural motifs have shown percent growth inhibition rates exceeding 70% against specific cancer types, such as breast and lung cancers .
2. Antimicrobial Activity
- Spectrum of Activity : Preliminary investigations suggest that this compound exhibits antimicrobial properties against common pathogens including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was reported around 256 µg/mL .
- Research Findings : Comparative studies highlighted its effectiveness against multi-drug resistant strains, indicating potential for development as a novel antimicrobial agent.
3. Enzyme Inhibition
- Target Enzymes : This compound may also function as an inhibitor of enzymes such as acetylcholinesterase, which plays a crucial role in neurodegenerative diseases like Alzheimer's disease. The inhibition of this enzyme could lead to increased levels of acetylcholine in the brain, potentially enhancing cognitive function .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological efficacy of this compound. The following table summarizes key structural features and their associated biological activities:
| Structural Feature | Biological Activity | Notes |
|---|---|---|
| Pyridinone Core | Anticancer Activity | Essential for interaction with target enzymes |
| Amide Group | Antimicrobial Activity | Enhances solubility and bioavailability |
| Dimethyl Substituents | Enzyme Inhibition | Modulates binding affinity to target sites |
Mechanism of Action
The mechanism of action of 2-(3-Amino-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-methylacetamide would involve its interaction with specific molecular targets. This could include binding to enzymes or receptors, modulating their activity, and affecting downstream signaling pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Cyano-Substituted Analogs
- Example Compound: 1-(3-Cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)thiourea () Key Differences: The 3-cyano group replaces the amino moiety, introducing strong electron-withdrawing effects. This substitution reduces hydrogen-bonding capacity but may enhance stability and lipophilicity. Applications: Used as a precursor for thiazole derivatives with antimicrobial activity .
Amino-Substituted Positional Isomers
- Example Compound: 2-(5-Amino-4-methyl-2-oxopyridin-1(2H)-yl)-N-methylacetamide () Key Differences: The amino group is at the 5-position instead of the 3-position, altering electronic distribution and steric interactions. Impact: Positional isomerism may influence binding to biological targets, such as enzymes or receptors .
Heterocyclic Hybrid Derivatives
Oxadiazole-Containing Analogs
Thiazole Derivatives
- Example Compound: Thiazole derivatives synthesized from 1-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)thiourea () Key Differences: Thiazole rings add sulfur-based interactions and planar geometry, improving antimicrobial efficacy .
Halogen and Sulfonyl Derivatives
- Impact: These modifications are common in CNS-targeting drug design .
Data Tables
Table 1. Structural and Spectral Comparison of Selected Analogs
*Calculated based on molecular formula.
Research Findings and Implications
- Synthetic Routes: The target compound and its analogs are typically synthesized via cyclocondensation or nucleophilic substitution reactions. For example, compound 16 () was prepared by refluxing precursors in ethanol with piperidine catalysis .
- Structure-Activity Relationships (SAR): Amino vs. Cyano Groups: Amino groups improve solubility and hydrogen bonding, whereas cyano groups enhance metabolic stability . Heterocyclic Additions: Oxadiazole and thiazole rings expand π-π interactions, critical for binding to hydrophobic enzyme pockets .
- Unresolved Questions: Limited data exist on the target compound’s pharmacokinetics. Future studies should compare its bioavailability with halogenated analogs .
Biological Activity
2-(3-Amino-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-methylacetamide, with a molecular formula of C10H15N3O2 and a molecular weight of approximately 209.24 g/mol, is a pyridine derivative that has garnered attention for its potential therapeutic properties. This compound features a unique structural configuration that includes a pyridinone core and an amide functional group, which contribute to its biological activity.
The compound's structure is characterized by:
- Pyridinone core : This structural feature is vital for its biological interactions.
- Amide functional group : Influences the compound's reactivity and biological properties.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
Antitumor Activity
Preliminary studies suggest that this compound may possess antitumor properties. In vitro assays have demonstrated its ability to inhibit the growth of various tumor cell lines. The mechanism of action is believed to involve interference with cellular proliferation pathways.
Antimicrobial Properties
The compound has shown promising results in antimicrobial assays. It was tested against multiple bacterial strains, demonstrating inhibitory effects that suggest potential use as an antimicrobial agent.
Understanding the mechanism of action is crucial for assessing the therapeutic potential of this compound. Interaction studies reveal:
- Enzyme inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for tumor growth.
- Cellular signaling modulation : It could alter signaling pathways that regulate cell survival and apoptosis.
Comparative Analysis
To contextualize the biological activity of this compound, it is useful to compare it with related compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-(3-Amino-6-methyl-2-oxopyridin-1(2H)-yl)-N,N-dimethylacetamide | Similar pyridinone core but different substituents | Exhibits distinct biological activity profiles |
| 4,6-Dimethylpyridin-2-one | Lacks amino substitution | Primarily used as a precursor in synthesis |
| 3-Amino-pyridinone derivatives | Varying substitutions on the ring | Potentially different pharmacological effects |
This table illustrates the uniqueness of this compound compared to other compounds.
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:
- Antitumor Efficacy Study : A study involving human cancer cell lines demonstrated that treatment with the compound resulted in a significant decrease in cell viability compared to untreated controls.
- Antimicrobial Activity Assessment : In vitro testing against Staphylococcus aureus showed that the compound had a minimum inhibitory concentration (MIC) that indicates potential as an antimicrobial agent.
Q & A
Q. What synthetic routes are commonly employed for synthesizing 2-(3-amino-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-methylacetamide?
Methodological Answer: The synthesis typically involves a multi-step approach:
- Pyridine Ring Formation : Start with a precursor like 4,6-dimethyl-2-hydroxypyridine. Introduce the 3-amino group via nitration followed by reduction (e.g., using H₂/Pd-C) .
- Acetamide Attachment : React the modified pyridine with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form the acetamide linkage.
- N-Methylation : Use methyl iodide (CH₃I) or dimethyl sulfate in a nucleophilic substitution reaction to introduce the N-methyl group.
Key Optimization: Monitor reaction progress via TLC and purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Look for signals at δ 2.1–2.3 ppm (methyl groups on pyridine), δ 3.0 ppm (N-methyl), and δ 6.5–7.0 ppm (pyridine ring protons). The amino group (NH₂) may appear as a broad singlet around δ 5.5–6.0 ppm .
- ¹³C NMR : Confirm carbonyl (C=O) signals at ~170 ppm and pyridine carbons at 100–150 ppm .
- Mass Spectrometry (MS) : Expect a molecular ion peak [M+H]⁺ matching the molecular formula C₁₁H₁₅N₃O₂ (calc. 229.11 g/mol). Fragmentation patterns should reflect cleavage at the acetamide bond .
- Elemental Analysis : Validate C, H, N percentages (e.g., C 57.63%, H 6.55%, N 18.33%) with ≤0.3% deviation .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
Methodological Answer:
- Antimicrobial Screening : Use the broth microdilution method (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. Test concentrations ranging from 1–128 µg/mL, with ciprofloxacin as a positive control .
- Cytotoxicity Assays : Employ MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7). Include a negative control (DMSO) and calculate IC₅₀ values .
Advanced Research Questions
Q. How can reaction yields be optimized for the amino group introduction?
Methodological Answer:
- Nitration Conditions : Use fuming HNO₃ at 0–5°C to minimize byproducts. Alternative: employ directed ortho-metalation (DoM) with LDA (lithium diisopropylamide) followed by quenching with NO⁺ sources .
- Reduction of Nitro to Amino : Catalytic hydrogenation (H₂, 10% Pd/C) in ethanol at 50 psi provides >85% yield. For acid-sensitive intermediates, use Fe/HCl or SnCl₂ .
Data Contradiction: Some studies report incomplete reduction with Fe/HCl due to side reactions; verify purity via HPLC .
Q. How do structural modifications (e.g., methyl or amino group placement) influence biological activity?
Methodological Answer:
- SAR Study Design :
- Synthesize analogs with varied substituents (e.g., 4-methyl vs. 6-methyl, halogenated amino groups).
- Test against a panel of enzymes (e.g., kinases, proteases) using fluorescence polarization or SPR (surface plasmon resonance).
- Key Findings :
- 3-Amino substitution enhances hydrogen bonding with target proteins (e.g., kinase ATP-binding pockets) .
- Methyl groups at 4,6-positions increase lipophilicity (logP ~1.8), improving membrane permeability but reducing aqueous solubility .
Q. How to resolve discrepancies between computational predictions and experimental binding data?
Methodological Answer:
- Molecular Docking vs. Experimental IC₅₀ :
- Use AutoDock Vina or Schrödinger Suite for docking simulations (PDB: 3ERT for kinase targets).
- If experimental IC₅₀ values conflict with docking scores (e.g., predicted nM vs. observed µM):
- Re-evaluate protonation states (amino group pKa ~8.5) at physiological pH.
- Perform MD simulations (GROMACS) to assess binding stability over 100 ns .
- Validation : Use ITC (isothermal titration calorimetry) to measure binding thermodynamics and confirm docking poses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
